3-Chloro-5-methoxy-2-nitropyridine
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Overview
Description
3-Chloro-5-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-2-nitropyridine typically involves the nitration of 3-chloro-2-methoxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 3-chloro-5-methoxy-2-aminopyridine.
Oxidation: Formation of 3-chloro-5-formyl-2-nitropyridine or 3-chloro-5-carboxy-2-nitropyridine.
Scientific Research Applications
3-Chloro-5-methoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-Chloro-2-methoxy-5-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 3-Chloro-2-nitropyridine
Comparison: 3-Chloro-5-methoxy-2-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
3-chloro-5-methoxy-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCEFUJVKIQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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